REACTION_CXSMILES
|
B(O)O.Br[C:5]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:6]=1[CH:7]=[O:8].[O:14]1[CH:18]=[CH:17][CH:16]=[C:15]1B(O)O>>[F:13][C:11]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[C:5]([C:15]2[O:14][CH:18]=[CH:17][CH:16]=2)[CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=CC(=C1)F
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Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)B(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=O)C=C1)C=1OC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |